Piperidine, 1-(3,3-diphenylallyl)-, hydrochloride Piperidine, 1-(3,3-diphenylallyl)-, hydrochloride a Muscarinic receptors antagonist. Ammonium salt, Piperidine derivative, , synthetic.
pIC50 (= -log IC50):M1 (rat brain)= 6.22 M2 (heart)= 5.66 selectivity:[IC50]M2 / [IC50]M1 = 3.63
a Muscarinic receptors antagonist. Ammonium salt, Piperidine derivative,, synthetic.
Brand Name: Vulcanchem
CAS No.: 30778-27-9
VCID: VC20763529
InChI: InChI=1S/C20H23N.ClH/c1-4-10-18(11-5-1)20(19-12-6-2-7-13-19)14-17-21-15-8-3-9-16-21;/h1-2,4-7,10-14H,3,8-9,15-17H2;1H
SMILES: C1CCN(CC1)CC=C(C2=CC=CC=C2)C3=CC=CC=C3.Cl
Molecular Formula: C20H23N.2H2O.HCl
Molecular Weight: 313.43 Da.

Piperidine, 1-(3,3-diphenylallyl)-, hydrochloride

CAS No.: 30778-27-9

VCID: VC20763529

Molecular Formula: C20H23N.2H2O.HCl

Molecular Weight: 313.43 Da.

* For research use only. Not for human or veterinary use.

Piperidine, 1-(3,3-diphenylallyl)-, hydrochloride - 30778-27-9

Description

Piperidine, 1-(3,3-diphenylallyl)-, hydrochloride is a chemical compound belonging to the piperidine derivative class. It is characterized by a piperidine ring substituted with a 3,3-diphenylallyl group and is often used in scientific research due to its unique chemical properties. The compound is also known by several synonyms, including 1-(3,3-diphenylprop-2-enyl)piperidine hydrochloride, and has the CAS number 30778-27-9 .

Synthesis Methods

The synthesis of Piperidine, 1-(3,3-diphenylallyl)-, hydrochloride typically involves the reaction of piperidine with 3,3-diphenylallyl chloride in the presence of a suitable base. The reaction is usually carried out in organic solvents like dichloromethane or toluene under reflux conditions. The resulting product is purified by recrystallization or column chromatography.

On an industrial scale, continuous flow processes may be employed to enhance yields and purity. Advanced purification techniques such as high-performance liquid chromatography (HPLC) can further optimize the production process.

Biological Activities and Research Findings

Piperidine, 1-(3,3-diphenylallyl)-, hydrochloride exhibits a range of biological activities, including:

  • Antidepressant Effects: Related piperidine derivatives have shown potential in treating depressive disorders by modulating neurotransmitter systems.

  • Analgesic Properties: Preliminary studies suggest that piperidine derivatives may possess analgesic effects, demonstrated in animal models.

  • Anticancer Activity: These compounds interact with signaling pathways crucial for tumor development and have been shown to induce apoptosis in cancer cell lines.

  • Antimicrobial Effects: Some studies indicate potential antimicrobial properties.

Biological ActivityDescription
Antidepressant EffectsModulates neurotransmitter systems to counteract depressive symptoms.
Analgesic PropertiesDemonstrates efficacy against pain stimuli in animal models.
Anticancer ActivityInduces apoptosis in cancer cell lines by modulating signaling pathways.
Antimicrobial EffectsExhibits potential broad-spectrum antimicrobial activity.

Mechanism of Action

The mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors. By binding to these targets, the compound modulates their activity, leading to various biochemical and physiological effects.

Safety and Hazards

Piperidine, 1-(3,3-diphenylallyl)-, hydrochloride is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. Handling requires appropriate protective measures and adherence to safety protocols .

CAS No. 30778-27-9
Product Name Piperidine, 1-(3,3-diphenylallyl)-, hydrochloride
Molecular Formula C20H23N.2H2O.HCl
Molecular Weight 313.43 Da.
IUPAC Name 1-(3,3-diphenylprop-2-enyl)piperidine;hydrochloride
Standard InChI InChI=1S/C20H23N.ClH/c1-4-10-18(11-5-1)20(19-12-6-2-7-13-19)14-17-21-15-8-3-9-16-21;/h1-2,4-7,10-14H,3,8-9,15-17H2;1H
Standard InChIKey VESPVWVRNNTIOQ-UHFFFAOYSA-N
SMILES C1CCN(CC1)CC=C(C2=CC=CC=C2)C3=CC=CC=C3.Cl
Canonical SMILES C1CCN(CC1)CC=C(C2=CC=CC=C2)C3=CC=CC=C3.Cl
Reference - Novel product, no bibliographic references available.
PubChem Compound 207781
Last Modified Apr 15 2024

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